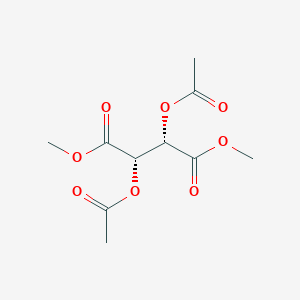
dimethyl (2S,3S)-2,3-diacetyloxybutanedioate
Description
Dimethyl (2S,3S)-2,3-diacetyloxybutanedioate is an organic compound with the molecular formula C10H14O8 It is a diester derivative of tartaric acid, specifically a dimethyl ester of (2S,3S)-2,3-diacetyloxybutanedioic acid
Properties
CAS No. |
6304-92-3 |
|---|---|
Molecular Formula |
C10H14O8 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2,3-diacetyloxybutanedioate |
InChI |
InChI=1S/C10H14O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h7-8H,1-4H3/t7-,8-/m0/s1 |
InChI Key |
LEQHUVYJJLWQQU-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H](C(=O)OC)OC(=O)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC(C(C(=O)OC)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2S,3S)-2,3-diacetyloxybutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction proceeds through the formation of an intermediate, dimethyl tartrate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


